molecular formula C8H11Cl2NO B15327950 4-(1-Aminoethyl)-2-chlorophenol hydrochloride

4-(1-Aminoethyl)-2-chlorophenol hydrochloride

Cat. No.: B15327950
M. Wt: 208.08 g/mol
InChI Key: BDLHHVNTRCBOHH-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2-chlorophenol hydrochloride is an organic compound with the molecular formula C8H12ClNO. This compound is characterized by the presence of an aminoethyl group attached to a chlorophenol ring, making it a versatile molecule in various chemical reactions and applications. It is commonly used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-2-chlorophenol hydrochloride typically involves the reaction of 2-chlorophenol with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the formation of the aminoethyl group. The reaction mixture is then subjected to hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2-chlorophenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-(1-Aminoethyl)-2-chlorophenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-chlorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Aminoethyl)phenol hydrochloride
  • 4-(1-Aminoethyl)-2-methoxyphenol hydrochloride
  • 4-(1-Aminoethyl)-2-nitrophenol hydrochloride

Uniqueness

4-(1-Aminoethyl)-2-chlorophenol hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H11Cl2NO

Molecular Weight

208.08 g/mol

IUPAC Name

4-(1-aminoethyl)-2-chlorophenol;hydrochloride

InChI

InChI=1S/C8H10ClNO.ClH/c1-5(10)6-2-3-8(11)7(9)4-6;/h2-5,11H,10H2,1H3;1H

InChI Key

BDLHHVNTRCBOHH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)Cl)N.Cl

Origin of Product

United States

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